molecular formula C10H12N2O3 B2617008 N-[(2-nitrophenyl)methyl]oxetan-3-amine CAS No. 1339909-51-1

N-[(2-nitrophenyl)methyl]oxetan-3-amine

Cat. No. B2617008
CAS RN: 1339909-51-1
M. Wt: 208.217
InChI Key: VKUWVOMTTJAZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-nitrophenyl)methyl]oxetan-3-amine” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 .


Synthesis Analysis

While specific synthesis methods for “N-[(2-nitrophenyl)methyl]oxetan-3-amine” were not found, oxetanes in general can be synthesized through various methods. One such method involves the formation of oxetane through epoxide opening with Trimethyloxosulfonium Ylide .


Molecular Structure Analysis

The molecular structure of “N-[(2-nitrophenyl)methyl]oxetan-3-amine” consists of an oxetane ring attached to a nitrophenyl group via a methylene bridge .


Physical And Chemical Properties Analysis

“N-[(2-nitrophenyl)methyl]oxetan-3-amine” has a predicted boiling point of 342.0±37.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be 6.82±0.20 .

Scientific Research Applications

Synthesis of New Derivatives

“N-[(2-nitrophenyl)methyl]oxetan-3-amine” is used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This has driven numerous studies into the synthesis of new oxetane derivatives .

Medicinal Chemistry

Oxetanes, including “N-[(2-nitrophenyl)methyl]oxetan-3-amine”, have been studied extensively in medicinal chemistry . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Suzuki–Miyaura Cross-Coupling Reaction

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Structurally Diverse Derivatives

A convenient and straightforward synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines in methanol at 60 °C temperature is described .

Chemical Properties

“N-[(2-nitrophenyl)methyl]oxetan-3-amine” has specific chemical properties that make it useful in various applications . These properties include its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

properties

IUPAC Name

N-[(2-nitrophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-8(10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUWVOMTTJAZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-nitrophenyl)methyl]oxetan-3-amine

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